Photolytic Dibenzofuran Yield: 2,2',3,4,5-Pentachlorodiphenyl Ether vs. Non-Ortho-Chlorinated Pentachlorodiphenyl Ethers
Under 300 nm UV irradiation, pentachlorodiphenyl ethers bearing a chlorine at the 2- or 6- position produce chlorinated dibenzofurans at approximately 10% yield, in stark contrast to non-ortho-chlorinated pentachlorodiphenyl ethers that primarily undergo dechlorination with negligible dibenzofuran formation. This finding, from Choudhry et al. (1977), directly implicates PCDE 86—which carries a chlorine at the 2-position of the ether bridge—as a dibenzofuran precursor [1]. The study further established that pentachlorodiphenyl ethers as a class photodegrade faster than lower-chlorinated congeners (no significant rate difference among congeners with ≤4 Cl), making PCDE 86 suitable for studies requiring elevated photolytic reactivity.
| Evidence Dimension | Dibenzofuran photoproduct yield |
|---|---|
| Target Compound Data | ~10% dibenzofuran yield (inferred for PCDE 86 based on 2-chloro substitution) |
| Comparator Or Baseline | Non-ortho-chlorinated pentachlorodiphenyl ethers (e.g., 2,2',4,4',5-penta-CDE): ~0% dibenzofuran yield |
| Quantified Difference | ~10 percentage-point increase in dibenzofuran yield |
| Conditions | Aqueous solution, 300 nm UV light, room temperature |
Why This Matters
Selecting PCDE 86 over a non-ortho congener enables direct study of photolytic dibenzofuran formation—a pathway of high toxicological relevance—rather than simple dechlorination, which is critical for accurate environmental fate and risk modeling.
- [1] Choudhry, G.G., Sundstrom, G., Ruzo, L.O., & Hutzinger, O. (1977). Photochemistry of chlorinated diphenyl ethers. Journal of Agricultural and Food Chemistry, 25(6), 1371-1376. View Source
